![molecular formula C12H21NO2Si B1411776 Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide CAS No. 1394130-43-8](/img/structure/B1411776.png)
Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide
Overview
Description
“Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide” is a chemical compound with the molecular formula C12H21NOSi . It is also known as 2-(t-Butyldimethylsilyloxy)methylpyridine .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a dimethylsilyl group, which is known for its protective properties in organic synthesis .Scientific Research Applications
Synthesis and Green Metric Evaluation
This study by Gilbile et al. (2017) describes the modified synthesis of a compound related to "Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide". The synthesis involves N-oxidation of 2,3-lutidine and subsequent steps leading to the final compound. The green metrics assessment was also calculated to evaluate waste generation during the synthesis process (Gilbile, Bhavani, & Vyas, 2017).
Synthesis of 1-Methyl-2-pyridones
Matsumura et al. (1970) explored the synthesis of 1-methyl-2-pyridones from 2-chloromethylpyridines. This research demonstrates a method for creating pyridine derivatives, which may include compounds similar to the one (Matsumura, Nashima, & Ishibashi, 1970).
Grignard Reactions on Pyridine N-Oxides
Binns and Suschitzky (1971) conducted a study on the Grignard reactions on pentachloropyridine 1-oxide, which is related to the pyridine derivative . The study provides insights into the chemical behavior and potential reactivity of similar compounds (Binns & Suschitzky, 1971).
Complex Formation with Mercury Halides
Ahuja and Rastogi (1970) investigated the formation of complexes between pyridine N-oxides and mercury(II) halides. This research might offer insights into the interaction potentials of similar pyridine derivatives with metal ions (Ahuja & Rastogi, 1970).
Method for Preparing Heterocyclic N-Oxide
Zhong et al. (2004) developed a method for oxidizing pyridines to their N-oxides, which may be applicable to the compound , providing a way to synthesize its N-oxide form (Zhong, Guo, & Song, 2004).
Prevention of Freezing Damage
Nash (1961) explored the potential of pyridine N-oxide to protect living cells against freezing damage. This could be an important application of similar pyridine derivatives in biological contexts (Nash, 1961).
Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl-dimethyl-[(1-oxidopyridin-1-ium-2-yl)methoxy]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2Si/c1-12(2,3)16(4,5)15-10-11-8-6-7-9-13(11)14/h6-9H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRWTSSOTLCXRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=CC=[N+]1[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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